Menthyl lactate is a chemical compound formed through the esterification of menthol and lactic acid. [, , , ] It exists as two enantiomers, L-menthyl lactate and D-menthyl lactate, with the L-enantiomer being more commonly used. [, , ] Found in small quantities in some essential oils, notably dementholized cornmint oil, [] menthyl lactate is primarily synthesized for its applications in various industries. [, , ] It is sought after for its mild, long-lasting cooling sensation, devoid of the strong odor and potential skin irritation associated with menthol. [, , , ]
Menthyl lactate can be synthesized from natural sources such as menthol, which is obtained from peppermint oil. Lactic acid, on the other hand, can be produced through fermentation processes involving carbohydrates. This compound is notable for its potential applications in various industries, including cosmetics, food, and pharmaceuticals.
Menthyl lactate falls under the category of organic compounds known as esters. It is classified specifically as a lactate ester, which is characterized by the presence of a lactate group derived from lactic acid.
The synthesis of menthyl lactate typically involves the esterification of menthol with lactic acid. Various methods have been developed to optimize yield and purity:
In one method, a mixture of menthol and lactic acid is heated with toluene and sulfuric acid as catalysts. After refluxing for several hours, the mixture is cooled, and a buffered solution is added to facilitate hydrolysis. The resulting product can be purified through distillation .
Menthyl lactate has the molecular formula CHO. Its structure consists of a menthol moiety linked to a lactate group:
Menthyl lactate undergoes several chemical reactions characteristic of esters:
During synthesis, careful control of temperature and pH is crucial to maximize yield and minimize by-products. For example, maintaining lower temperatures during hydrolysis helps prevent the degradation of menthyl lactate .
The mechanism for the formation of menthyl lactate involves several steps:
The yield can vary based on reaction conditions; optimal conditions generally yield over 90% purity in laboratory settings .
Relevant data indicate that menthyl lactate has low toxicity and is generally recognized as safe for use in food and cosmetics .
Menthyl lactate finds numerous applications across various fields:
Menthyl lactate (C₁₃H₂₄O₃) is a chiral ester formed through the reaction of menthol and lactic acid, with a molecular weight of 228.33 g/mol. Its systematic IUPAC name is (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxypropanoate, reflecting the specific stereochemistry essential to its function. The compound exhibits three chiral centers derived from its parent molecules: the (1R,2S,5R) configuration originates from l-menthol, while the lactate moiety typically adopts the (S) or (R) configuration, though the l-menthyl l-lactate diastereomer is most commercially significant [1] [9]. Alternative names include menthyl lactate ester and 2-hydroxypropanoic acid 5-methyl-2-(1-methylethyl)cyclohexyl ester. Registry identifiers include CAS 59259-38-0 (racemic) and 17162-29-7 for the (-)-enantiomer [2] [9]. The molecular structure combines the terpene backbone of menthol with the carboxylate functionality of lactic acid, enabling unique physicochemical properties [7].
Table 1: Nomenclature and Identifiers of Menthyl Lactate
Designation Type | Identifier |
---|---|
IUPAC Name | (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxypropanoate |
Molecular Formula | C₁₃H₂₄O₃ |
CAS Number | 17162-29-7 ((-)-form) |
Molecular Weight | 228.33 g/mol |
Common Synonyms | Menthyl lactate ester; Lactic acid menthyl ester |
The synthesis of menthyl lactate was first documented in early 20th-century organic chemistry literature as part of terpene esterification studies. Industrial production began in earnest when Takasago International Corporation developed a patented process in 2006, enabling its commercial viability as a cooling agent [1]. A pivotal development occurred when researchers identified menthyl lactate naturally occurring in dementholized cornmint oil (Mentha arvensis), allowing manufacturers to market it as a "natural" or "nature-identical" compound depending on the production method [3]. This discovery bridged traditional synthetic chemistry with biochemical sourcing, accelerating adoption in consumer products requiring natural ingredient labels. Patent activity surged between 2000–2010, focusing on purification and stabilization methods to enhance sensory performance and shelf-life [1] [8].
Menthyl lactate serves dual roles as an industrial additive and research compound. Commercially, it is prized for its high-performance cooling characteristics, delivering prolonged freshness without the pungency or volatility of menthol [3]. This has established it as a key ingredient in oral care (toothpaste, chewing gum), confections, tobacco, and topical analgesics. Academically, its synthesis and purification have driven innovations in catalytic esterification and stereoselective separations. Studies on menthyl lactate hydrolysis have contributed to process intensification concepts like reactive distillation, with implications for lactic acid purification in biopolymer production [5] [6]. Its structural complexity and sensitivity to racemization make it a model compound for analyzing chiral interactions in chromatography and enzymology [1].
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